molecular formula C13H18N2O3 B2874799 1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine CAS No. 1233958-44-5

1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine

Cat. No.: B2874799
CAS No.: 1233958-44-5
M. Wt: 250.298
InChI Key: OGXQSDCWGRDAKA-UHFFFAOYSA-N
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Description

“1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine” is a chemical compound with the molecular formula C13H18N2O3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a methyl group and a 2-nitrophenoxy methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources I found .

Scientific Research Applications

Plasmodium Falciparum Inhibition

Piperidine derivatives, including those related to 1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine, have shown significant pharmacological activities. A study focused on the synthesis and aspartic protease inhibitory activity of three nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine against Plasmodium falciparum. The presence of a nitro group in the benzene ring was crucial for inhibiting plasmepsin-II, with 1-methyl-1-(4’-nitrophenacyl)-4-hydroxypiperidinium bromide being the most effective at a concentration of 1.0 µM. This research underscores the potential of piperidine derivatives in treating malaria by targeting the Plasmodium falciparum's aspartic protease (Saify et al., 2011).

Corrosion Inhibition

Another study explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron's corrosion. Using quantum chemical calculations and molecular dynamics simulations, the study found that piperidine derivatives, including those structurally related to this compound, effectively inhibit the corrosion of iron. The study's findings suggest these compounds can provide a protective barrier against corrosion, which has significant implications for industrial applications where metal preservation is crucial (Kaya et al., 2016).

Antioxidants and Anticancer Drugs

Nitroxides, including heterocyclic nitroxide derivatives of piperidine, have been investigated for their antioxidant and anticancer properties. The study highlights nitroxides' catalytic mechanism of action, mimicking superoxide dismutase (SOD) and modulating catalase-like activity. These properties make nitroxides promising candidates for therapeutic applications, particularly in managing oxidative stress and cancer treatment (Lewandowski & Gwoździński, 2017).

Controlled Radical Polymerization

Piperidine derivatives have also found applications in polymer science, specifically in controlled radical polymerization. A study evaluated nitroxide adducts as stabilized unimolecular initiators for the polymerization of methacrylate monomers, demonstrating effective molecular weight control and dispersity of the polymers. This research provides insights into designing better polymerization processes for industrial applications, highlighting the versatility of piperidine derivatives in material science (Ansong et al., 2009).

Properties

IUPAC Name

1-methyl-4-[(2-nitrophenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-14-8-6-11(7-9-14)10-18-13-5-3-2-4-12(13)15(16)17/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXQSDCWGRDAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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